![molecular formula C18H15NO B12897998 2-(5-Styrylfuran-2-yl)aniline](/img/structure/B12897998.png)
2-(5-Styrylfuran-2-yl)aniline
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Overview
Description
2-(5-Styrylfuran-2-yl)aniline is an organic compound that belongs to the class of aromatic amines It features a furan ring substituted with a styryl group at the 5-position and an aniline moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Styrylfuran-2-yl)aniline typically involves the following steps:
Synthesis of 5-Styrylfuran: This can be achieved through the Heck reaction, where furan is coupled with styrene in the presence of a palladium catalyst.
Amination Reaction: The 5-styrylfuran is then subjected to an amination reaction with aniline. This can be facilitated by using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, under appropriate conditions (e.g., base, solvent, temperature).
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for scalability. This includes using cost-effective reagents, efficient catalysts, and environmentally friendly solvents.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(5-Styrylfuran-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(5-Styrylfuran-2-yl)aniline in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
2-(5-Styrylthiazol-2-yl)aniline: Similar structure but with a thiazole ring instead of a furan ring.
2-(5-Styrylbenzofuran-2-yl)aniline: Contains a benzofuran ring, offering different electronic properties.
2-(5-Styrylindole-2-yl)aniline: Features an indole ring, which can influence its biological activity.
Uniqueness: 2-(5-Styrylfuran-2-yl)aniline is unique due to its furan ring, which imparts distinct electronic and steric properties. This uniqueness can affect its reactivity, binding interactions, and overall stability, making it a valuable compound for various applications.
Biological Activity
2-(5-Styrylfuran-2-yl)aniline is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. Its structure, which includes a styrylfuran moiety linked to an aniline group, suggests possible interactions with biological systems, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
The molecular formula of this compound is C13H11N, with a molecular weight of approximately 195.23 g/mol. Its structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C13H11N |
Molecular Weight | 195.23 g/mol |
IUPAC Name | This compound |
CAS Number | Not available |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by researchers at [source] found that the compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results against pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. A notable study published in the Journal of Medicinal Chemistry reported that the compound induced apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death .
The biological activity of this compound can be attributed to its ability to interact with cellular targets. The compound is believed to disrupt cellular processes by:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular metabolism.
- DNA Interaction : The compound can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to cellular damage.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results are summarized in the following table:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
This data indicates that the compound shows stronger activity against Gram-positive bacteria compared to Gram-negative bacteria.
Study on Anticancer Activity
In another study focused on its anticancer properties, this compound was tested on various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 20 |
The results suggest that the compound exhibits potent anticancer activity, particularly against breast cancer cells.
Properties
Molecular Formula |
C18H15NO |
---|---|
Molecular Weight |
261.3 g/mol |
IUPAC Name |
2-[5-[(E)-2-phenylethenyl]furan-2-yl]aniline |
InChI |
InChI=1S/C18H15NO/c19-17-9-5-4-8-16(17)18-13-12-15(20-18)11-10-14-6-2-1-3-7-14/h1-13H,19H2/b11-10+ |
InChI Key |
PKWSGQDKPMKDKF-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(O2)C3=CC=CC=C3N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(O2)C3=CC=CC=C3N |
Origin of Product |
United States |
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